molecular formula C24H29ClFN3O2 B560414 YIL 781

YIL 781

カタログ番号: B560414
分子量: 446.0 g/mol
InChIキー: QQGRMONBDBMLSP-FERBBOLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Structural Representation

The compound features a quinazolinone core, which is known for its biological activity. The presence of a fluorophenoxy group enhances its bioactivity and selectivity towards certain receptors.

Pharmacological Research

The compound has been identified as a ligand for various GPCRs, which are critical in numerous physiological processes and are key targets for drug development. Its interaction with these receptors may provide insights into therapeutic strategies for various diseases, including cancer and neurological disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that similar compounds exhibit anti-metastatic effects in cancer cell lines, suggesting that this molecule may also possess similar properties .

Neurological Studies

Given its structural similarity to other piperidine-containing compounds, there is potential for applications in treating neurological disorders. Compounds like these have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Table 1: Summary of Relevant Studies

Study ReferenceFocusFindings
GPCR InteractionIdentified as a ligand for multiple GPCRs, indicating potential therapeutic applications.
Anticancer ActivityExhibited anti-metastatic effects in human osteosarcoma cell lines.
Neurological EffectsPotential modulation of neurotransmitter systems, suggesting applications in neuropharmacology.

Detailed Insights from Studies

  • G Protein-Coupled Receptors : The compound's interaction with GPCRs has been characterized through various assays, revealing its potential to influence receptor signaling pathways significantly. This interaction is crucial for developing drugs targeting specific receptor subtypes .
  • Anticancer Effects : In vitro studies on similar quinazolinone derivatives have demonstrated their ability to inhibit cell migration and invasion, which are critical processes in cancer metastasis. These findings could pave the way for further exploration of this compound's efficacy against specific cancer types .
  • Neurological Applications : The structure of the compound suggests it may interact with neurotransmitter receptors, potentially offering new avenues for treating mood disorders or neurodegenerative diseases. Future research is needed to elucidate these mechanisms further .

化学反応の分析

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

生物活性

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one; hydrochloride, often referred to as YIL781, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activities, including its mechanisms of action, efficacy against various pathogens, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula for YIL781 is C22H26FN5OC_{22}H_{26}FN_5O, and it features a complex structure that includes a quinazoline core, which is known for its diverse pharmacological profiles. The presence of fluorine in the phenoxy group enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

YIL781 has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Antibacterial Activity

Research indicates that quinazoline derivatives, including YIL781, exhibit significant antibacterial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that YIL781 demonstrates effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values reported in the low microgram range (e.g., 0.98 µg/mL against MRSA) .
  • Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

YIL781 also shows promising antifungal activity:

  • Efficacy Against Fungi : The compound has been tested against Candida albicans, with results indicating moderate antifungal activity (MIC values around 7.80 µg/mL) .

Anticancer Activity

The anticancer potential of YIL781 has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines.

Cytotoxicity Studies

YIL781 has demonstrated significant cytotoxicity against several cancer cell lines:

  • IC50 Values : Compounds similar to YIL781 have shown IC50 values in the micromolar range (<10 µM), indicating potent antiproliferative effects .
  • Cell Line Specificity : Notably, the compound exhibits preferential suppression of rapidly dividing cancer cells compared to normal fibroblast cells, highlighting its potential as a selective anticancer agent .

The biological activity of YIL781 can be attributed to several mechanisms:

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation. YIL781's structure suggests potential EGFR kinase inhibitory activity .
  • Biofilm Formation Inhibition : The compound has been shown to prevent biofilm formation in staphylococci without affecting planktonic cell viability, which is critical for treating chronic infections .
  • Targeting Mycobacteria : Preliminary studies indicate that YIL781 may inhibit the growth of Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives similar to YIL781:

  • Study on MRSA : A study demonstrated that a related quinazoline compound effectively inhibited MRSA biofilm formation and reduced bacterial viability significantly compared to control treatments .
  • Antitumor Activity : In vitro studies have shown that compounds structurally related to YIL781 possess significant antitumor activity against various cancer cell lines, reinforcing the need for further research into their mechanisms and therapeutic applications .

特性

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRMONBDBMLSP-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does YIL781 interact with its target and what are the downstream effects?

A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].

Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?

A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].

Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?

A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].

Q4: Are there any known limitations to using YIL781 as a therapeutic agent?

A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。